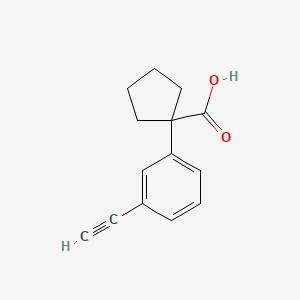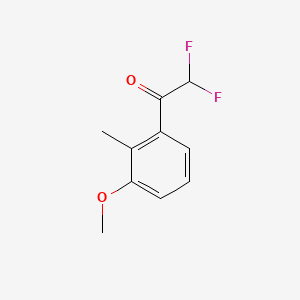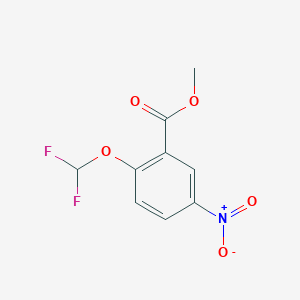![molecular formula C8H15NO2 B15317483 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine](/img/structure/B15317483.png)
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Methoxymethyl)-2-oxabicyclo[221]heptan-4-amine is a bicyclic amine compound characterized by its unique oxabicyclo structure
Métodos De Preparación
The synthesis of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine typically involves a series of organic reactions. One common method includes the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclic structure from simple starting materials under mild conditions. Industrial production methods may involve optimizing these reactions for scale-up, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine involves its interaction with molecular targets such as receptors or enzymes. For example, it may act as an antagonist at NMDA receptors, blocking the binding of neurotransmitters and modulating synaptic transmission . This interaction can influence various biological pathways and has potential therapeutic implications.
Comparación Con Compuestos Similares
1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine can be compared with other bicyclic amines, such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: Known for its NMDA receptor antagonist activity.
N,N′-diarylsquaramide derivatives: Studied for their selective antagonism of CXCR2 receptors. These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C8H15NO2 |
|---|---|
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine |
InChI |
InChI=1S/C8H15NO2/c1-10-6-8-3-2-7(9,4-8)5-11-8/h2-6,9H2,1H3 |
Clave InChI |
PMGHKTUYUYNVEI-UHFFFAOYSA-N |
SMILES canónico |
COCC12CCC(C1)(CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


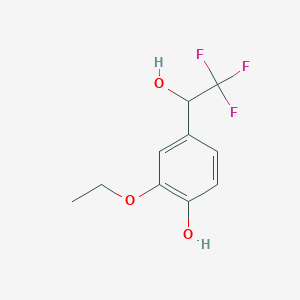
![2-[(5-Amino-6-methoxypyridin-2-yl)amino]ethan-1-ol](/img/structure/B15317402.png)

![(1R)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B15317430.png)
![9-Methyl-2,8-dioxa-5-azaspiro[3.5]nonane](/img/structure/B15317438.png)
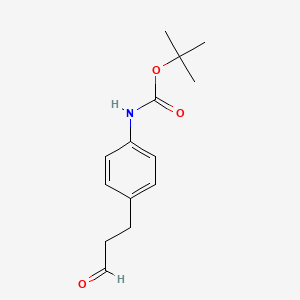
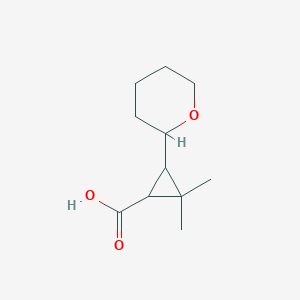
![7,8-difluoro-3-{4-[(4-fluorophenyl)methyl]-6,6-dimethyl-5,6-dihydro-4H-1,3-oxazin-2-yl}quinoline](/img/structure/B15317450.png)

